molecular formula C24H31N3O5 B2950585 N-cyclopentyl-2-[(6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide CAS No. 898441-17-3

N-cyclopentyl-2-[(6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide

Cat. No.: B2950585
CAS No.: 898441-17-3
M. Wt: 441.528
InChI Key: ORBWYSJPXDEUKA-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates several pharmaceutically relevant motifs, including a 4-oxo-4H-pyran (or pyranone) core, a piperazine ring substituted with a 4-methoxyphenyl group, and an acetamide linker with a cyclopentyl moiety. The presence of the piperazine scaffold, a common feature in compounds targeting the central nervous system, suggests potential research applications in neuropharmacology . Furthermore, the 4-oxo-4H-pyran structure is a recognized pharmacophore in various bioactive molecules, and similar pyrimidine-4-one and pyridin-4-one derivatives have been investigated for their inhibitory activity against specific enzymes, such as cyclin-dependent kinases (CDKs) . The integration of these features makes this compound a valuable intermediate or tool compound for probing biological pathways, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. Researchers may explore its potential as a kinase inhibitor, given that related compounds containing the 4-(4-methylpiperazin-1-yl)phenyl group have demonstrated potent inhibitory activity against kinases like CDK4 . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-cyclopentyl-2-[6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5/c1-30-20-8-6-19(7-9-20)27-12-10-26(11-13-27)15-21-14-22(28)23(16-31-21)32-17-24(29)25-18-4-2-3-5-18/h6-9,14,16,18H,2-5,10-13,15,17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBWYSJPXDEUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide involves its interaction with specific molecular targets, such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares core features with several acetamide-based piperazine derivatives. Key analogs and their distinguishing attributes are summarized below:

Table 1: Structural Comparison of Selected Acetamide-Piperazine Derivatives
Compound Name Molecular Formula Piperazine Substituent Core Structure Notable Features Reference
Target Compound C₂₃H₂₈N₃O₅ 4-(4-Methoxyphenyl) Pyran-4-one Cyclopentyl group; methoxy enhances lipophilicity
N-(4-Phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide C₂₃H₂₄N₄O₂ 4-Phenyl Benzene Phenoxyphenyl group; lacks pyran core
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide C₂₈H₂₉N₅O₂S 4-(4-Methoxyphenyl) Benzothiazole Benzothiazole core; higher molecular weight
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide C₂₀H₂₂FN₃O₃S 4-(4-Methylbenzenesulfonyl) Benzene Sulfonyl group; fluorophenyl enhances polarity
N-Cycloheptyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide C₂₃H₃₁N₅O₂ 4-Phenyl Pyridazinone Cycloheptyl group; pyridazinone core

Functional Group Impact

  • Piperazine Substituents: The 4-methoxyphenyl group in the target compound (vs. Phenylpiperazine analogs (e.g., ) lack the methoxy group, reducing steric hindrance but possibly diminishing selectivity for serotoninergic targets .
  • Core Structure: The pyran-4-one core in the target compound may confer greater metabolic stability compared to pyridazinone () or benzothiazole () cores, which are prone to oxidation.
  • N-Substituents :

    • The cyclopentyl group in the target compound balances lipophilicity and steric bulk, contrasting with cycloheptyl () or fluorophenyl () groups, which may alter pharmacokinetic profiles.

Pharmacological Considerations (Hypothetical)

While direct pharmacological data for the target compound is unavailable, insights can be drawn from analogs:

    Biological Activity

    N-cyclopentyl-2-[(6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and reviews.

    Chemical Structure and Properties

    The compound features a complex structure characterized by several functional groups, including a piperazine moiety and a pyran derivative. The presence of these groups suggests potential interactions with various biological targets.

    PropertyValue
    Molecular Weight468.56 g/mol
    XLogP3-AA3.4
    Hydrogen Bond Donor Count1
    Hydrogen Bond Acceptor Count6
    Rotatable Bond Count4

    This compound is believed to exert its biological effects through multiple mechanisms, including:

    • Receptor Binding : The piperazine component may facilitate binding to neurotransmitter receptors, influencing neuropharmacological pathways.
    • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, potentially impacting cancer cell proliferation and survival.

    Anticancer Activity

    Research indicates that derivatives of Mannich bases, which include compounds similar to N-cyclopentyl derivatives, exhibit significant anticancer properties. For instance, studies have shown that certain Mannich bases display cytotoxic effects against various cancer cell lines, including:

    • Human Colon Cancer Cells : Compounds similar to N-cyclopentyl derivatives have demonstrated IC50 values lower than 2 μg/mL against MCF-7 breast cancer cells, indicating potent cytotoxicity .

    Antimicrobial Properties

    The compound's structure suggests potential antibacterial and antifungal activities. Mannich bases have been reported to possess antimicrobial properties, which could be relevant for N-cyclopentyl derivatives as well.

    Neuropharmacological Effects

    Given the presence of the piperazine moiety, it is plausible that this compound may exhibit neuropharmacological effects. Piperazine derivatives are often explored for their anxiolytic and antidepressant activities.

    Case Studies and Research Findings

    • Cytotoxicity Evaluation : In a study evaluating the cytotoxicity of similar compounds, it was found that some Mannich bases exhibited 2.5 to 5.2-fold higher cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil . This suggests that N-cyclopentyl derivatives could be promising candidates in cancer therapy.
    • Inhibition Studies : Another research highlighted the ability of Mannich bases to inhibit specific cellular pathways linked to cancer cell survival, showcasing their potential as therapeutic agents .
    • Pharmacological Profiles : A comprehensive review of related compounds indicated that modifications in the piperazine structure significantly affected biological activity, emphasizing the importance of structure-activity relationships in drug design .

    Q & A

    Q. Table 1: Comparison of Synthetic Routes

    StepReagents/ConditionsYield (%)Key Side Reactions
    Piperazine couplingPd(OAc)₂/Xantphos, 110°C65–70%N-alkylation byproducts
    Acetamide formationEDC/HOBt, DMF, RT80–85%Hydrolysis of 4-oxo-pyran

    How should researchers design experiments to assess the pharmacokinetic properties of this compound, including bioavailability and metabolic stability?

    Advanced Research Question
    Methodology :

    • Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) and in vivo rodent studies with LC-MS/MS quantification of plasma concentrations .
    • Metabolic stability : Use liver microsomes (human/rat) to measure intrinsic clearance (CLint). Identify metabolites via high-resolution mass spectrometry (HRMS) .
    • Key parameters : Monitor plasma protein binding (equilibrium dialysis) and CYP450 inhibition potential (fluorometric assays) to predict drug-drug interactions .

    Data Interpretation : Low oral bioavailability (<30%) may necessitate prodrug strategies. Unstable metabolites (e.g., hydroxylated piperazine) suggest structural modifications .

    What analytical techniques are critical for resolving structural ambiguities in N-cyclopentyl acetamide derivatives, particularly regarding stereochemistry and regioselectivity?

    Basic Research Question

    • Regioselectivity : Use 2D NMR (¹H-¹H COSY, HSQC) to confirm substitution patterns on the pyran ring. For example, NOESY can distinguish between 3- and 5-oxyacetamide positions .
    • Stereochemistry : X-ray crystallography (single-crystal analysis) resolves absolute configuration, especially for chiral centers in the cyclopentyl group .
    • Purity validation : Combine HPLC (≥95% purity) with elemental analysis (C, H, N within ±0.4% of theoretical) .

    How can researchers address contradictory in vitro vs. in vivo efficacy data for this compound in cancer models?

    Advanced Research Question
    Root Causes :

    • In vitro limitations : 2D cell cultures may not replicate tumor microenvironment conditions (e.g., hypoxia, stromal interactions).
    • Pharmacokinetic barriers : Poor solubility or rapid hepatic metabolism can reduce in vivo efficacy despite high in vitro potency .

    Q. Strategies :

    • Use 3D spheroid/organoid models to better mimic in vivo conditions .
    • Optimize formulation (e.g., nanoencapsulation) to enhance solubility and bioavailability .
    • Validate targets via siRNA knockdown in vivo to confirm mechanism-specific effects .

    What computational modeling approaches are recommended to predict the binding affinity of this compound to serotonin receptors based on its piperazine moiety?

    Advanced Research Question
    Methodology :

    • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT₁A/2A receptors. Focus on the piperazine group’s hydrogen bonding with Asp116 (5-HT₁A) .
    • MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Calculate binding free energy (MM-PBSA) for affinity rankings .
    • Validation : Compare predictions with radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT₁A) .

    What strategies mitigate oxidative degradation of the 4-oxo-4H-pyran ring during long-term stability studies?

    Basic Research Question

    • Storage conditions : Use inert atmospheres (argon) and antioxidants (BHT, 0.01% w/v) to prevent radical-mediated oxidation .
    • Formulation : Lyophilize with cyclodextrins (e.g., HP-β-CD) to shield the 4-oxo group from moisture .
    • Analytical monitoring : Track degradation via UPLC-PDA at 254 nm; quantify degradants using validated stability-indicating methods .

    Q. Table 2: Stability Under Accelerated Conditions

    Condition (40°C/75% RH)Time (weeks)% DegradationMajor Degradant
    Unprotected415%Pyran ring-opened diacid
    HP-β-CD formulation4<5%None detected

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